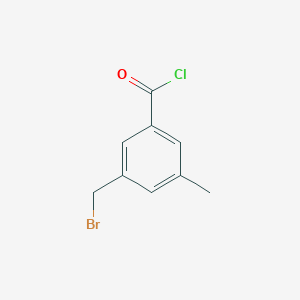![molecular formula C8H16OSi B14325301 Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- CAS No. 104992-44-1](/img/structure/B14325301.png)
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is a chemical compound with the molecular formula C₆H₁₄OSi. It is a derivative of ethenone, also known as ketene, which is a highly reactive compound used in various chemical reactions. The presence of the [(1,1-dimethylethyl)dimethylsilyl] group in its structure imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized through several methods. One common approach involves the reaction of ethenone with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the highly reactive ethenone intermediate.
Industrial Production Methods
On an industrial scale, the production of ethenone, [(1,1-dimethylethyl)dimethylsilyl]- may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ketones.
Reduction: Reduction reactions can convert it into silyl alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include silyl ketones, silyl alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical compounds, where the silyl group can improve drug properties such as solubility and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which ethenone, [(1,1-dimethylethyl)dimethylsilyl]- exerts its effects involves the reactivity of the ethenone moiety. The compound can act as an electrophile, reacting with nucleophiles to form various products. The [(1,1-dimethylethyl)dimethylsilyl] group stabilizes the intermediate species formed during these reactions, allowing for controlled and selective transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ethenone (Ketene): The parent compound, ethenone, is highly reactive and less stable compared to its silyl derivative.
Trimethylsilyl Ethenone: Another silyl derivative with different steric and electronic properties.
Dimethylsilyl Ethenone: Similar in structure but with different reactivity due to the absence of the tert-butyl group.
Uniqueness
Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to the presence of the [(1,1-dimethylethyl)dimethylsilyl] group, which imparts enhanced stability and selectivity in chemical reactions. This makes it a valuable reagent in various applications where controlled reactivity is essential.
Propiedades
InChI |
InChI=1S/C8H16OSi/c1-8(2,3)10(4,5)7-6-9/h7H,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNLQTAWHIIIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472061 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104992-44-1 |
Source


|
| Record name | Ethenone, [(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

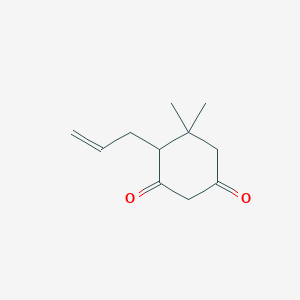
![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
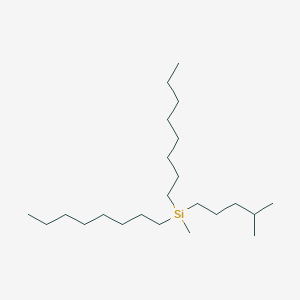
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
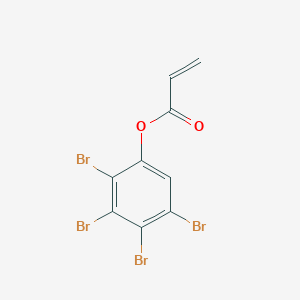
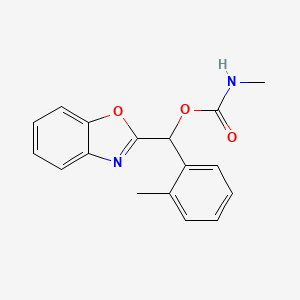
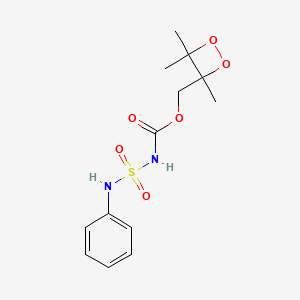
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
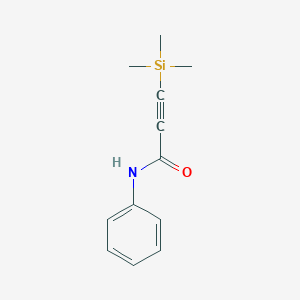
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
